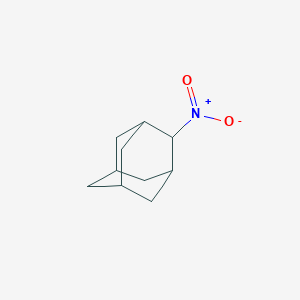

2-Nitroadamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitroadamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSCSQSQXFIKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202988 | |

| Record name | 2-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54564-31-7 | |

| Record name | 2-Nitroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054564317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Nitroadamantane from Adamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 2-nitroadamantane, a valuable building block in medicinal chemistry and materials science, starting from the readily available hydrocarbon, adamantane. Direct nitration of adamantane overwhelmingly yields substitution at the tertiary bridgehead positions (C1), making the synthesis of the secondary isomer, this compound, a significant challenge. This document details a robust and reliable three-step synthetic pathway that proceeds via the key intermediates adamantanone and adamantanone oxime. Detailed experimental protocols for each transformation are provided, along with a summary of quantitative data in tabular format. Additionally, a workflow diagram is presented to visually guide researchers through the synthetic sequence. This guide is intended for professionals in chemical research and drug development who require a practical, in-depth understanding of this specific synthesis.

Introduction

Adamantane and its derivatives are of significant interest in drug development due to their unique physicochemical properties, including high lipophilicity, rigid cage-like structure, and metabolic stability. While functionalization at the tertiary (bridgehead) positions of the adamantane core is well-established, selective substitution at the secondary positions is often more complex. This compound is a particularly useful intermediate, as the nitro group can be readily converted into a variety of other functional groups, such as amines, enabling the synthesis of diverse molecular scaffolds.

This guide addresses the challenge of regioselectivity in the nitration of adamantane by outlining a strategic three-step synthesis to obtain the 2-nitro isomer. The described pathway involves:

-

Oxidation of adamantane to adamantanone (2-adamantanone).

-

Oximation of adamantanone to form adamantanone oxime.

-

Oxidation of the oxime to yield the final product, this compound.

Each step has been detailed with a focus on providing actionable experimental protocols and relevant quantitative data to ensure reproducibility in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from adamantane is achieved through the following three-step reaction sequence. This indirect route is necessary because direct nitration methods invariably lead to the thermodynamically favored 1-nitroadamantane.

Figure 1: Three-step synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of reagents, conditions, and expected outcomes.

Table 1: Step 1 - Oxidation of Adamantane to Adamantanone

| Parameter | Value |

| Reactant | Adamantane |

| Reagent | Concentrated Sulfuric Acid (96-98%) |

| Reactant to Reagent Ratio | 1:6 (w/v) |

| Temperature | 76 - 78 °C |

| Reaction Time | ~30 hours |

| Workup | Neutralization, Steam Distillation |

| Reported Yield | 57 - 78% |

Table 2: Step 2 - Oximation of Adamantanone

| Parameter | Value |

| Reactant | Adamantanone |

| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) |

| Base | Sodium Acetate or Pyridine |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 1 - 2 hours |

| Workup | Cooling, Crystallization, Filtration |

| Expected Yield | >90% (Typical for this reaction type) |

Table 3: Step 3 - Oxidation of Adamantanone Oxime to this compound

| Parameter | Value |

| Reactant | Adamantanone Oxime |

| Oxidizing System | Trifluoroperacetic Acid (CF₃CO₃H) |

| Reagents for in situ generation | Trifluoroacetic Anhydride, 90% Hydrogen Peroxide |

| Solvent | Acetonitrile |

| Buffer | Disodium Hydrogen Phosphate (Na₂HPO₄) |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Workup | Neutralization, Extraction, Chromatography |

| Reported Yield | 56% |

Detailed Experimental Protocols

Step 1: Synthesis of Adamantanone

This protocol is adapted from a documented procedure for the oxidation of adamantane using concentrated sulfuric acid.

Materials:

-

Adamantane

-

Concentrated sulfuric acid (96-98%)

-

Ice

-

Concentrated ammonia solution or other suitable base

-

Organic solvent for extraction (e.g., chloroform, dichloromethane)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and temperature control, add adamantane and concentrated sulfuric acid in a 1:6 weight-to-volume ratio (e.g., 10 g of adamantane to 60 mL of H₂SO₄).

-

Heat the stirred mixture to 76-78 °C. Maintain this temperature for approximately 30 hours. The reaction should be monitored (e.g., by GLC) until the starting adamantane is consumed.

-

After the reaction is complete, cool the mixture to room temperature (20 °C).

-

Carefully pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution by the slow addition of a concentrated base, such as an ammonia solution, until the pH is approximately 6-7.

-

Set up a steam distillation apparatus and distill the mixture to isolate the crude adamantanone.

-

Filter the resulting solid adamantanone from the aqueous distillate and air dry.

-

Extract the aqueous filtrate with an organic solvent (e.g., chloroform) to recover any remaining product.

-

Combine the filtered solid with the residue from the evaporated organic extracts to obtain the final product. The reported yield is in the range of 57-78%.

Step 2: Synthesis of Adamantanone Oxime

This is a standard procedure for the synthesis of a ketoxime.

Materials:

-

Adamantanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate or pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve adamantanone in ethanol in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate trihydrate (a slight molar excess of each relative to adamantanone).

-

Add the aqueous solution to the ethanolic solution of adamantanone.

-

Heat the resulting mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the adamantanone is consumed.

-

Cool the reaction mixture in an ice bath. The adamantanone oxime should precipitate as a white solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is typically of high purity, and yields are generally excellent.

Step 3: Synthesis of this compound

This protocol is based on the powerful oxidation method developed by W.D. Emmons for converting oximes to nitro compounds using in situ generated trifluoroperacetic acid.

Materials:

-

Adamantanone oxime

-

Trifluoroacetic anhydride

-

90% Hydrogen peroxide (H₂O₂) - CAUTION: Highly corrosive and a strong oxidizer.

-

Acetonitrile (CH₃CN)

-

Disodium hydrogen phosphate (Na₂HPO₄, anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred suspension of adamantanone oxime and a molar excess of anhydrous disodium hydrogen phosphate in acetonitrile, add trifluoroacetic anhydride.

-

Cool the mixture in an ice bath. Slowly and carefully, add a molar excess of 90% hydrogen peroxide dropwise, ensuring the temperature is kept low. (Extreme caution is advised when handling 90% H₂O₂).

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash sequentially with water, a 10% sodium sulfite solution (to quench any remaining peroxides), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound. The reported yield for this type of transformation is around 56%.

Conclusion

The synthesis of this compound from adamantane requires a multi-step approach to overcome the inherent regioselectivity of direct functionalization. The three-step pathway detailed in this guide—oxidation to adamantanone, conversion to the corresponding oxime, and subsequent oxidation to the nitro compound—provides a reliable and well-documented route to this valuable synthetic intermediate. The experimental protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound in a laboratory setting. Careful adherence to safety precautions, particularly when handling strong acids and high-concentration peroxides, is paramount.

An In-depth Technical Guide to 2-Nitroadamantane (CAS 54564-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Nitroadamantane (CAS number 54564-31-7), a derivative of adamantane. Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. This document consolidates available data on the properties, synthesis, analytical methods, and suppliers of this compound to support research and development activities.

Chemical and Physical Properties

This compound, also known by its systematic name Tricyclo[3.3.1.1(3,7)]decane, 2-nitro-, is a solid organic compound. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54564-31-7 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Solid (visual inspection) | General knowledge |

| Boiling Point | 285.9 °C at 760 mmHg | chem960.com |

| Density | 1.18 g/cm³ | chem960.com |

| Flash Point | 128.5 °C | chem960.com |

Thermodynamic Properties:

A range of thermodynamic data is available for this compound, which is crucial for understanding its stability and reactivity.

| Property | Description | Source(s) |

| ΔcH°solid | Standard solid enthalpy of combustion | [2] |

| Cp,gas | Ideal gas heat capacity | [2] |

| ΔfG° | Standard Gibbs free energy of formation | [2] |

| ΔfH°gas | Enthalpy of formation at standard conditions (gas) | [2] |

| ΔfH°solid | Solid phase enthalpy of formation at standard conditions | [2] |

| ΔfusH° | Enthalpy of fusion at standard conditions | [2] |

| ΔsubH° | Enthalpy of sublimation at standard conditions | [2] |

| ΔvapH° | Enthalpy of vaporization at standard conditions | [2] |

Synthesis

A probable synthetic workflow for obtaining this compound from Adamantane is outlined below. It is important to note that this is a generalized representation and optimization of reaction conditions would be necessary.

Analytical Methods

The characterization and quantification of this compound can be achieved through various analytical techniques.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

| Technique | Description | Source(s) |

| ¹H NMR | While specific data for this compound is not provided, the ¹H NMR spectrum of the parent adamantane shows signals in the upfield region (around 1.7-1.9 ppm) due to its saturated cage structure. The introduction of a nitro group is expected to cause a downfield shift for adjacent protons. | General NMR knowledge |

| ¹³C NMR | Similar to ¹H NMR, the ¹³C NMR of adamantane shows two distinct signals. The presence of the nitro group in this compound will influence the chemical shifts of the carbon atoms, particularly the carbon bearing the nitro group and its neighbors. | General NMR knowledge |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available and can be used for molecular weight confirmation and fragmentation pattern analysis. | [1] |

| Infrared (IR) Spectroscopy | IR spectroscopy can be used to identify the presence of the nitro functional group (typically strong absorptions around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹ for the asymmetric and symmetric stretching vibrations, respectively). | General IR knowledge |

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the separation and identification of this compound. A general GC-MS protocol for the analysis of related nitrosamines is provided below, which can be adapted for this compound.

Experimental Protocol: General GC-MS Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Internal Standard: Add a known concentration of an appropriate internal standard for quantitative analysis.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

-

Oven Program: A temperature gradient program is recommended to ensure good separation. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range of m/z 40-400 is typically sufficient.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify using the peak area ratio relative to the internal standard.

Safety Information

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Keep the container tightly closed.[5]

-

First Aid:

It is highly recommended to perform a thorough risk assessment before handling this compound.

Suppliers

This compound is available from various chemical suppliers. A partial list of potential suppliers includes:

-

Angene Chemical[2]

-

ChemScene

-

MolPort

-

BLDpharm

Please note that availability and purity may vary. It is advisable to contact the suppliers directly for the most current information.

Conclusion

This compound is a fascinating molecule with potential applications in various fields of research. This guide has provided a summary of its known properties, along with insights into its synthesis and analysis. While some data, particularly detailed experimental protocols and a specific MSDS, are not widely published, the information presented here serves as a valuable starting point for researchers and professionals working with this compound. As with any chemical, proper safety precautions are paramount.

References

The Adamantane Cage: A Scaffold for Nitration and Neuromodulation

An In-depth Technical Guide on the Discovery and History of Nitroadamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of nitroadamantane compounds, from their initial synthesis to their emergence as promising neuromodulatory agents. It details the key milestones in their chemical synthesis, presents quantitative data in a structured format, and outlines the experimental protocols for their preparation. Furthermore, this guide explores the biological activities of nitroadamantane derivatives, with a particular focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.

Discovery and Historical Synthesis

The journey into the world of nitroadamantanes began with the exploration of the uniquely stable and rigid adamantane core. The first synthesis of adamantane itself was a significant achievement in organic chemistry, paving the way for the functionalization of its cage-like structure. The introduction of nitro groups onto this scaffold was a logical progression, driven by the desire to create high-energy materials and explore the electronic effects of the nitro group on the adamantane cage.

Early Syntheses of Mono- and Dinitroadamantanes:

A significant advancement in the field was the development of methods for the synthesis of dinitroadamantanes. In 1970, a US patent granted to G.L. Driscoll described a method for the preparation of 1,3-dinitroadamantane . This method involved the oxidation of 1,3-diaminoadamantane with hydrogen peroxide in the presence of a tungstate catalyst.

The Advent of Polynitroadamantanes:

The quest for compounds with even higher energy density led to the synthesis of polynitroadamantanes. A key breakthrough in this area was the synthesis of 1,3,5,7-tetranitroadamantane . An improved synthesis of this compound was reported by Zajac, Walters, and Woods in The Journal of Organic Chemistry. Their work also unexpectedly yielded 1-amino-3,5,7-trinitroadamantane as a byproduct of the oxidation of 1,3,5,7-tetraaminoadamantane.

The synthesis of various polynitroadamantanes was further explored by Archibald and Baum, who developed methods for their preparation through the oxidation of oximinoadamantanes.

Synthetic Methodologies and Experimental Protocols

The synthesis of nitroadamantanes primarily relies on two main strategies: the direct nitration of the adamantane core and the oxidation of amino-substituted adamantanes.

Direct Nitration

Direct nitration of adamantane is generally challenging due to the inertness of the C-H bonds. However, under forcing conditions, it is possible to introduce nitro groups.

Oxidation of Aminoadamantanes

The most common and versatile method for the synthesis of nitroadamantanes is the oxidation of the corresponding aminoadamantanes. Various oxidizing agents have been employed for this transformation.

Experimental Protocol: Synthesis of 1,3,5,7-Tetranitroadamantane

The following protocol is based on the improved synthesis reported by Zajac et al. and the method described in US Patent 4,329,522.

Materials:

-

1,3,5,7-Tetraaminoadamantane

-

Potassium permanganate (KMnO4)

-

Acetone

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 1,3,5,7-tetraaminoadamantane in a mixture of acetone and water.

-

Add magnesium sulfate to the solution.

-

Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring.

-

Maintain the reaction at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove manganese dioxide.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,3,5,7-tetranitroadamantane by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for selected nitroadamantane compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Nitroadamantane | C10H15NO2 | 181.23 | 159-161 |

| 1,3-Dinitroadamantane | C10H14N2O4 | 226.23 | 210-212 |

| 1,3,5-Trinitroadamantane | C10H13N3O6 | 271.22 | ~300 (decomposes) |

| 1,3,5,7-Tetranitroadamantane | C10H12N4O8 | 316.22 | 355-360 (decomposes) |

| 1-Amino-3,5,7-trinitroadamantane | C10H14N4O6 | 286.24 | 330-332 (decomposes) |

Note: The melting points can vary depending on the purity and the method of determination.

Biological Activity and Signaling Pathways

While initially investigated for their energetic properties, nitroadamantane derivatives have garnered significant attention for their biological activities, particularly as modulators of the central nervous system. This interest stems from the known neuropharmacological effects of other adamantane derivatives, such as amantadine (an antiviral and anti-Parkinsonian drug) and memantine (a drug for Alzheimer's disease).

The primary molecular target of many biologically active adamantane derivatives is the N-methyl-D-aspartate (NMDA) receptor , a ligand-gated ion channel crucial for synaptic transmission and plasticity. Overactivation of the NMDA receptor is implicated in various neurological disorders, making it an important therapeutic target.

A particularly innovative approach involves the use of the adamantane scaffold to deliver a nitro group to the NMDA receptor. This concept, embodied in compounds termed "NitroMemantines ," leverages the adamantane moiety to target the ion channel of the NMDA receptor. Once positioned, the nitro group can modulate the receptor's function through redox-sensitive sites.[1][2]

Signaling Pathway of NitroMemantine at the NMDA Receptor

The proposed mechanism of action of NitroMemantine involves a dual-function antagonism of the NMDA receptor. The adamantane portion acts as a channel blocker, while the nitro group can induce S-nitrosylation of cysteine residues on the receptor, leading to its down-regulation.

Caption: Proposed mechanism of NitroMemantine at the NMDA receptor.

Interaction with Other Ion Channels

Adamantane derivatives have also been shown to interact with other ion channels, including cholinergic and GABA receptors.[3][4] This suggests that nitroadamantane compounds may have a broader pharmacological profile than initially anticipated, opening up avenues for their investigation in a variety of neurological and psychiatric conditions. The introduction of the nitro group could modulate the binding affinity and efficacy of the parent adamantane scaffold at these targets.

Conclusion and Future Directions

The field of nitroadamantane chemistry has evolved significantly from its origins in high-energy materials research to become a promising area of medicinal chemistry. The unique properties of the adamantane cage, combined with the electronic and biological effects of the nitro group, have created a class of compounds with significant potential for the treatment of neurological disorders.

Future research in this area will likely focus on:

-

The development of more efficient and selective synthetic methods for the preparation of a wider range of nitroadamantane derivatives.

-

A deeper understanding of the structure-activity relationships of these compounds at the NMDA receptor and other ion channels.

-

The exploration of the therapeutic potential of nitroadamantanes in preclinical models of various neurological diseases, including stroke, traumatic brain injury, and neurodegenerative disorders.

The continued investigation of nitroadamantane compounds holds the promise of delivering novel and effective therapies for a range of debilitating neurological conditions.

References

- 1. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [The blockade of glutaminergic and cholinergic ion channels by adamantane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Nitroadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability, conformational rigidity, and the ability to interact with various biological targets, have led to the development of several successful drugs. While the chemistry and pharmacology of 1-substituted adamantane derivatives have been extensively explored, the potential of 2-substituted adamantanes, particularly 2-nitroadamantane, remains a largely untapped area of research. This technical guide aims to illuminate potential research avenues for this compound by providing a comprehensive overview of its synthesis, reactivity, and potential biological applications, supported by experimental details and conceptual frameworks.

Synthesis of this compound: Overcoming Challenges and Exploring New Routes

The direct nitration of adamantane predominantly yields 1-nitroadamantane due to the higher reactivity of the tertiary bridgehead carbons. The synthesis of this compound, therefore, requires more nuanced strategies.

Indirect Synthesis Strategies

Given the challenges of direct nitration at the secondary position, indirect methods starting from other 2-substituted adamantanes are a promising approach. A key intermediate is 2-adamantanone, which can be synthesized from adamantane. From 2-adamantanone, several pathways can be envisioned:

-

Oximation followed by Oxidation: 2-adamantanone can be converted to its oxime, which can then be oxidized to this compound. This is a common method for the synthesis of nitroalkanes from ketones.

-

Reduction to 2-Adamantanol and Subsequent Conversion: Reduction of 2-adamantanone yields 2-adamantanol. The conversion of the hydroxyl group to a nitro group is a challenging but potentially viable route, possibly through activation of the alcohol and displacement with a nitrite source.

Experimental Protocol: A Proposed Synthesis from 2-Adamantanone via Oximation and Oxidation

Step 1: Synthesis of 2-Adamantanone Oxime

-

Reagents: 2-Adamantanone, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

-

Procedure: A solution of 2-adamantanone (1 equivalent) in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). The mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude oxime is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol-water.

Step 2: Oxidation of 2-Adamantanone Oxime to this compound

-

Reagents: 2-Adamantanone oxime, Trifluoroacetic anhydride, Nitric acid, Dichloromethane.

-

Procedure: Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions as it involves strong oxidizing agents. A solution of 2-adamantanone oxime (1 equivalent) in dichloromethane is cooled to 0 °C. Trifluoroacetic anhydride (2 equivalents) is added dropwise, followed by the slow addition of fuming nitric acid (3 equivalents). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Chemical Reactivity and Derivatization of this compound

This compound serves as a versatile building block for the synthesis of a variety of other 2-substituted adamantane derivatives.

Reduction to 2-Aminoadamantane

The most significant transformation of this compound is its reduction to 2-aminoadamantane. This amine is a crucial precursor for a wide range of biologically active molecules.

Experimental Protocol: Reduction of this compound

-

Reagents: this compound, Tin(II) chloride dihydrate, Ethanol, Hydrochloric acid.

-

Procedure: A mixture of this compound (1 equivalent) and tin(II) chloride dihydrate (4 equivalents) in ethanol is heated to reflux. Concentrated hydrochloric acid is added dropwise, and the reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The product is then extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-aminoadamantane.

Other Potential Reactions

-

Nef Reaction: The nitro group of this compound can be converted to a carbonyl group (regenerating 2-adamantanone) under basic conditions via the Nef reaction.

-

Henry Reaction: this compound can potentially undergo the Henry reaction with aldehydes in the presence of a base to form nitroalcohols.

Potential Research Areas in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of the this compound scaffold open up several promising avenues for research in drug development.

Antiviral Agents

Adamantane derivatives, most notably amantadine (1-aminoadamantane), have a history of use as antiviral agents, particularly against the influenza A virus. The mechanism of action often involves the inhibition of the M2 proton channel. Research into 2-aminoadamantane derivatives, accessible from this compound, could lead to the discovery of new antiviral agents with improved activity profiles or activity against resistant viral strains.

Neuroprotective Agents

The adamantane cage is a key feature of memantine, a drug used in the treatment of Alzheimer's disease. Memantine acts as an antagonist of the NMDA receptor. The lipophilicity and rigidity of the 2-adamantyl moiety could be exploited to design novel neuroprotective agents with modulated receptor binding affinities and pharmacokinetic properties. The nitro group itself, or its derivatives, could be explored for their potential to modulate neuronal signaling pathways.

Enzyme Inhibitors

The rigid adamantane scaffold can be used to position functional groups in specific orientations to interact with the active sites of enzymes. This compound and its derivatives could be investigated as inhibitors of various enzymes implicated in disease, such as kinases, proteases, or histone deacetylases.

Anticancer Agents

The incorporation of the adamantane nucleus into various molecular frameworks has been shown to enhance anticancer activity. The lipophilicity of the adamantyl group can facilitate cell membrane penetration. Research could focus on synthesizing conjugates of this compound or 2-aminoadamantane with known cytotoxic agents or exploring their intrinsic antiproliferative effects.

Data Presentation

Table 1: Physicochemical Properties of 2-Substituted Adamantane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 2.3 |

| 2-Adamantanone Oxime | C₁₀H₁₅NO | 165.23 | 2.1 |

| This compound | C₁₀H₁₅NO₂ | 181.23 | 2.5 |

| 2-Aminoadamantane | C₁₀H₁₇N | 151.25 | 2.4 |

Note: Predicted LogP values are estimations and may vary depending on the calculation method.

Visualizations

Caption: Proposed synthetic pathway to this compound.

Caption: Key derivatization reactions of this compound.

Caption: Potential therapeutic areas for this compound derivatives.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel therapeutics. The challenges associated with its synthesis can be overcome through strategic, multi-step approaches. Its rich reactivity, particularly its conversion to 2-aminoadamantane, provides access to a diverse chemical space. The exploration of this compound and its derivatives in the areas of antiviral, neuroprotective, and anticancer research holds significant potential for the discovery of new and effective drugs. This guide serves as a foundational resource to stimulate further investigation into this intriguing and potentially valuable chemical entity.

2-nitroadamantane molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitroadamantane, detailing its physicochemical properties, synthesis, and potential biological relevance. The information is structured to be a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Core Molecular Data

This compound is a nitrated derivative of adamantane, a rigid tricyclic hydrocarbon. Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | PubChem |

| Molecular Weight | 181.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 54564-31-7 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nitration of adamantane. While various nitrating agents can be employed for adamantane derivatives, a common approach involves the use of a nitrating mixture.

General Experimental Protocol: Nitration of Adamantane

A general method for the nitration of adamantane involves the use of a mixture of nitric acid and sulfuric acid or nitronium salts. The following is a representative, though not specific to the 2-isomer, protocol that can be adapted.

Materials:

-

Adamantane

-

Fuming nitric acid

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and condenser, dissolve adamantane in a suitable solvent such as dichloromethane.

-

Prepare the nitrating agent. A mixture of nitric acid and acetic anhydride is a potential system for this reaction.

-

Cool the adamantane solution in an ice bath.

-

Slowly add the nitrating agent to the adamantane solution with constant stirring. The temperature should be carefully monitored and maintained.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture over ice.

-

Transfer the mixture to a separatory funnel and wash the organic layer successively with cold water and a 5% aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product, a mixture of nitrated adamantane isomers, can be purified using column chromatography to isolate this compound.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹³C NMR | Data available on PubChem, acquired on a Bruker WH-90 instrument.[1] Specific peak assignments require further analysis. |

| GC-MS | Mass spectrometry data is available through the NIST Mass Spectrometry Data Center and SpectraBase.[1] |

| IR Spectroscopy | Expected to show characteristic peaks for C-H (alkane) and N-O (nitro group) stretching vibrations. |

Potential Biological Pathways and Significance

While specific signaling pathways for this compound are not extensively documented, the metabolism of related nitroalkanes and the biological activities of adamantane derivatives provide a basis for postulating its potential biological interactions. Adamantane derivatives are known for their applications in medicine, including antiviral and neurological treatments. The introduction of a nitro group can significantly alter the pharmacological profile of a molecule.

The metabolic fate of nitroalkanes often involves a nitroreduction pathway. This process can lead to the formation of various metabolites, including the corresponding amines, and can influence the compound's biological activity and toxicity.

Below is a conceptual workflow illustrating the synthesis and characterization of this compound, as well as a potential metabolic pathway.

The adamantane cage is a lipophilic moiety that can facilitate the passage of drugs through biological membranes. The introduction of functional groups like the nitro group can modulate this property and introduce new biological activities. For instance, some adamantane derivatives have been investigated for their ability to modulate insulin release and for their cytotoxic properties against cancer cell lines. The nitroaromatic group, in some contexts, has been implicated in mechanisms of toxicity involving mitochondrial dysfunction. Further research is necessary to elucidate the specific biological roles of this compound.

References

Introduction: The Adamantane Scaffold in Neuropharmacology

An in-depth technical guide to the research landscape of 2-nitroadamantane and its derivatives, focusing on their synthesis, pharmacology as NMDA receptor antagonists, and the experimental methodologies used in their evaluation.

Adamantane, a rigid, cage-like hydrocarbon, serves as a unique and privileged scaffold in medicinal chemistry. Its lipophilic nature facilitates passage across the blood-brain barrier, while its three-dimensional structure allows for precise orientation of functional groups. This has made adamantane derivatives, such as the antiviral and anti-parkinsonian drug amantadine (1-aminoadamantane) and the Alzheimer's disease medication memantine (1-amino-3,5-dimethyladamantane), valuable central nervous system (CNS) therapeutics.

The primary neurological target for many amino-adamantanes is the N-methyl-D-aspartate receptor (NMDA-R), a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] However, excessive activation of NMDA-R leads to a massive influx of Ca²⁺, triggering excitotoxic cascades that contribute to neuronal death in stroke, traumatic brain injury, and neurodegenerative disorders.[3][4] Adamantane derivatives function as non-competitive, voltage-dependent, open-channel blockers of the NMDA-R, physically occluding the channel pore to attenuate excessive Ca²⁺ influx without disrupting normal synaptic transmission.[4][5]

This review focuses on this compound, a key synthetic intermediate for accessing novel adamantane-based therapeutics. While pharmacological data on this compound itself is scarce in the reviewed literature, its role as a precursor to 2-aminoadamantane and related structures makes its chemistry fundamental to the development of new-generation NMDA-R modulators.

Synthesis and Chemical Derivatization

The synthesis of this compound is conceptually straightforward but presents challenges in achieving selectivity between the tertiary (bridgehead) and secondary carbon atoms of the adamantane cage. Direct nitration often requires harsh conditions, and controlling the position of substitution is non-trivial.

While a specific, detailed protocol for the direct synthesis of this compound was not found in the surveyed literature, the general approach involves the nitration of the adamantane core. The resulting 2-nitro derivative is primarily valuable as a precursor. The nitro group can be readily reduced to a primary amine (2-aminoadamantane), which then serves as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

References

- 1. criver.com [criver.com]

- 2. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 2-Nitroadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-nitroadamantane. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes computed data, information from related compounds, and established principles of organic chemistry to offer a detailed profile. All quantitative data is presented in structured tables, and experimental methodologies are outlined based on established protocols for adamantane derivatives.

Core Physicochemical Properties

This compound is a saturated polycyclic organic molecule with a nitro functional group attached to a secondary carbon of the adamantane cage. Its physicochemical properties are influenced by the rigid, lipophilic adamantane core and the polar nitro group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | PubChem |

| Molecular Weight | 181.23 g/mol | PubChem[1] |

| CAS Number | 54564-31-7 | PubChem[1] |

| XLogP3 (Computed) | 2.4 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water. | Inferred from adamantane properties[2] |

| pKa | Data not available |

Synthesis and Analysis

Proposed Experimental Protocol: Synthesis via Nitration

This proposed protocol is based on established methods for the nitration of adamantane.

Materials:

-

Adamantane

-

Nitric acid (fuming)

-

Acetic anhydride

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve adamantane in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a pre-mixed solution of fuming nitric acid and acetic anhydride to the cooled adamantane solution with constant stirring.

-

Allow the reaction to proceed at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over ice and neutralizing with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the this compound isomer from the 1-nitroadamantane isomer and any unreacted starting material.

-

Characterize the purified this compound using spectroscopic methods (NMR, IR, MS).

Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. The following tables provide expected spectroscopic characteristics based on the known properties of adamantane derivatives and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| H-2 (CH-NO₂) | Multiplet | 4.5 - 4.8 |

| Bridgehead CH | Multiplet | 2.0 - 2.3 |

| CH₂ | Multiplet | 1.7 - 2.0 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C-2 (CH-NO₂) | 85 - 90 |

| Bridgehead CH | 30 - 38 |

| CH₂ | 28 - 35 |

Table 4: Predicted IR Spectral Data for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C-H (adamantane) | Stretching | 2850 - 2950 |

| NO₂ | Asymmetric Stretch | 1540 - 1560 |

| NO₂ | Symmetric Stretch | 1370 - 1390 |

| C-N | Stretching | 850 - 880 |

Mass Spectrometry: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z = 135, which would be the adamantyl cation. Further fragmentation of the adamantane cage would also be observed.

Analytical workflow for this compound characterization.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, many adamantane derivatives exhibit significant neurological activity. Notably, memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is plausible that this compound could also interact with the NMDA receptor, potentially acting as a neuroprotective agent.

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates a hypothetical mechanism by which this compound, as a potential NMDA receptor antagonist, could exert a neuroprotective effect by preventing excessive calcium influx, a key event in excitotoxicity.

Hypothetical neuroprotective action of this compound.

This guide provides a foundational understanding of this compound based on available data and scientific principles. Further experimental investigation is required to definitively determine its physicochemical properties and biological activity.

References

commercial availability of 2-nitroadamantane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitroadamantane, a derivative of the rigid, tricyclic hydrocarbon adamantane, has emerged as a molecule of interest in medicinal chemistry, particularly for its immunomodulatory properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its commercial availability, synthesis, and biological activity. Due to its limited commercial availability, this document emphasizes plausible synthetic routes and details its known effects on T-lymphocyte proliferation. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound and its potential therapeutic applications.

Commercial Availability

Direct, off-the-shelf commercial availability of this compound is highly limited. Extensive searches of chemical supplier databases indicate that this compound is not a standard catalog item. Researchers seeking to acquire this compound will likely need to pursue one of the following options:

-

Custom Synthesis: The most probable route for obtaining this compound is through a custom synthesis service offered by specialized chemical manufacturing companies.

-

Specialty Chemical Suppliers: While not widely listed, some suppliers, particularly those based in China, may offer this compound on a limited or make-to-order basis. Direct inquiry with these vendors is recommended.

It is important to note that several related adamantane derivatives are commercially available and may be mistaken for this compound. These include:

-

1-Nitroadamantane: An isomer of this compound.

-

1-Amino-3-nitroadamantane: A dually substituted derivative.

-

1-Nitro-3,5-dimethyladamantane: A methylated derivative.

-

2-Adamantylamine: A potential precursor, but not the nitro derivative.

Due diligence is essential to ensure the correct compound is sourced for research purposes.

Synthesis of this compound

Proposed Synthetic Pathway

A potential pathway for the synthesis of this compound is outlined below. This pathway involves the conversion of 2-adamantanone to its oxime, followed by oxidation to the desired nitro compound.

Caption: Proposed synthesis of this compound from 2-adamantanone.

Experimental Considerations:

-

Step 1: Oximation of 2-Adamantanone:

-

Reagents: 2-Adamantanone, hydroxylamine hydrochloride, and a base such as pyridine or sodium acetate.

-

Solvent: Typically an alcohol, such as ethanol.

-

Procedure: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The reaction is usually carried out at reflux temperature, and the product can be isolated by precipitation and filtration.

-

-

Step 2: Oxidation of 2-Adamantanone Oxime:

-

Reagents: A strong oxidizing agent is required. Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a common reagent for the oxidation of oximes to nitro compounds.

-

Solvent: A suitable solvent that is stable to the strong oxidizing conditions, such as dichloromethane, is typically used.

-

Procedure: The oxime is dissolved in the solvent and treated with the oxidizing agent, often at reduced temperatures to control the exothermicity of the reaction. Careful monitoring of the reaction progress is necessary, and the product is typically isolated after a workup procedure to remove the acid and oxidant residues.

-

Note: The direct nitration of adamantane at the C-2 position is challenging due to the higher reactivity of the tertiary C-1 and C-3 positions. Therefore, a functional group conversion at the C-2 position, as outlined above, is a more likely successful strategy.

Biological Activity: Immunomodulatory Effects

The primary reported biological activity of this compound is its ability to inhibit the proliferation of T-lymphocytes, suggesting potential as an immunosuppressive agent.

Inhibition of T-Lymphocyte Proliferation

In vitro studies have demonstrated that this compound can suppress the proliferation of T-lymphocytes. This effect is significant as it points towards a potential mechanism for modulating immune responses. The research highlights that the position of the nitro group on the adamantane scaffold is a critical determinant of its biological activity.

Comparative Activity

Studies comparing this compound with its isomer, 1-nitroadamantane, and the corresponding amino derivatives (2-aminoadamantane and amantadine), have revealed differences in their capacity to modulate lymphocyte activity. This suggests that the stereoelectronic properties conferred by the substituent at the C-2 position are crucial for its interaction with biological targets.

Proposed Mechanism of Action

While the precise signaling pathway inhibited by this compound has not been fully elucidated, a plausible mechanism involves the modulation of intracellular signaling cascades that are critical for T-cell activation and proliferation. Many immunosuppressive agents target key pathways such as the calcineurin-NFAT pathway or the PI3K-Akt-mTOR pathway. It is hypothesized that this compound may interfere with one or more steps in these pathways, leading to the observed anti-proliferative effect.

Caption: Putative signaling pathways in T-cell activation and potential points of inhibition by this compound.

Quantitative Data

At present, there is a lack of publicly available, detailed quantitative data, such as IC50 values, for the inhibition of T-lymphocyte proliferation by this compound. The existing literature describes the effect qualitatively. Further research is required to establish a quantitative structure-activity relationship (QSAR) for this class of compounds.

Conclusion and Future Directions

This compound represents an intriguing scaffold for the development of novel immunomodulatory agents. Its demonstrated ability to inhibit T-lymphocyte proliferation warrants further investigation. The primary hurdles for future research are its limited commercial availability and the absence of a well-documented synthetic protocol.

Future research efforts should focus on:

-

Developing and optimizing a reliable and scalable synthesis of this compound.

-

Conducting detailed in vitro and in vivo studies to quantify its immunosuppressive activity and determine its IC50 values.

-

Elucidating the precise molecular mechanism and signaling pathways through which it exerts its effects on T-cells.

-

Exploring the structure-activity relationship of related 2-substituted nitroadamantane derivatives to identify compounds with enhanced potency and selectivity.

This technical guide provides a foundational understanding of this compound for the scientific community. It is hoped that this information will stimulate further research into this promising molecule and its potential therapeutic applications in immunology and drug development.

Safety and Handling Precautions for 2-Nitroadamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment and should be used in conjunction with the official Safety Data Sheet (SDS) and established institutional safety protocols.

Introduction

2-Nitroadamantane is a unique molecule that combines the rigid, three-dimensional adamantane cage with a nitro functional group. This structure imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. As with any specialized chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety and handling precautions are paramount for ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth overview of the known safety information for this compound, supplemented with best practices for handling nitroalkanes and adamantane derivatives.

Hazard Identification and Classification

Based on available safety data, this compound is classified with the following hazards.[1]

GHS Classification:

-

Acute Aquatic Hazard: Category 3 (Harmful to aquatic life)[1]

-

Chronic Aquatic Hazard: Category 4 (May cause long-lasting harmful effects to aquatic life)[1]

Hazard Statements:

Precautionary Statements:

-

P273: Avoid release to the environment.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

While the primary documented hazards relate to environmental effects, the presence of the nitro group warrants caution regarding potential reactivity and thermal instability, which are characteristic of nitroalkanes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | |

| Solubility | Insoluble in water | [3] |

Toxicological Information

Detailed toxicological data for this compound is limited. However, general precautions for handling nitro-containing compounds should be observed.

| Exposure Route | Potential Effects and First Aid |

| Inhalation | May cause respiratory tract irritation. Move the affected person to fresh air.[1] |

| Skin Contact | May cause skin irritation. Immediately remove contaminated clothing and rinse the skin with water/shower.[1] |

| Eye Contact | May cause eye irritation. Rinse out with plenty of water and remove contact lenses if present.[1] |

| Ingestion | May be harmful if swallowed. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1] |

Reactivity and Stability

The reactivity of this compound is influenced by both the adamantane cage and the nitro group.

-

Nitroalkane Reactivity: Nitroalkanes can be sensitive to heat, shock, and friction. They can react violently with reducing agents, strong bases, and metals. The presence of metal oxides can increase the thermal sensitivity of nitroalkanes.[3][4]

-

Adamantane Stability: The adamantane structure itself is highly stable. However, functional groups attached to the cage can undergo various chemical transformations.

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides and nitrogen oxides.[1]

Experimental Protocols and Handling Procedures

The following protocols are based on best practices for handling potentially hazardous chemicals in a research setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE. The following provides a general guideline:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Impervious gloves (e.g., nitrile) should be worn. The choice of glove material should be based on the specific solvent being used.[1]

-

Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.

General Handling in the Laboratory

-

Work Area: All work with this compound should be conducted in a well-ventilated fume hood.

-

Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure to prevent the dispersion of dust.

-

Solutions: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions, especially with reactive solvents.

-

Heating: Avoid overheating solutions containing this compound. Use a controlled heating source such as a heating mantle or an oil bath with a temperature controller.

-

Reactions: When conducting reactions, consider the potential for vigorous reactions, especially with reducing agents or strong bases.[3][4] Use appropriate reaction vessel sizes and consider dropwise addition of reagents.

Spill and Emergency Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.[1]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.[1]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert institutional safety personnel.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

-

Fire:

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a dry, well-ventilated area.[1] Keep it away from incompatible materials.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Diagrams and Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

References

Solubility Profile of 2-Nitroadamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroadamantane, a derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique combination of a lipophilic adamantyl core and a polar nitro group. This structure dictates its solubility characteristics, which are of critical importance in its synthesis, purification, and application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on established chemical principles and analogous data from related adamantane derivatives. Due to the scarcity of specific quantitative solubility data in publicly available literature, this guide emphasizes qualitative solubility trends and provides a robust experimental protocol for precise determination.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The adamantane cage is distinctly nonpolar and hydrophobic, contributing to good solubility in nonpolar organic solvents.[1][2] Conversely, the introduction of a highly polar nitro group (-NO2) significantly alters the electronic and steric properties of the molecule, introducing a dipole moment and the potential for hydrogen bonding with suitable solvents. This duality suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents depending on the balance between its lipophilic and polar characteristics.

Qualitative Solubility Data

In the absence of precise quantitative data, the following table summarizes the expected qualitative solubility of this compound in a spectrum of organic solvents, categorized by polarity. This information is inferred from the known solubility of adamantane and the general effects of a nitro functional group on solubility.

| Solvent Category | Solvent Examples | Expected Solubility of this compound | Rationale |

| Nonpolar | Hexane, Cyclohexane, Benzene, Toluene | Low to Moderate | The nonpolar adamantane core promotes dissolution, but the polar nitro group limits solubility compared to unsubstituted adamantane. |

| Slightly Polar | Diethyl Ether, Chloroform, Dichloromethane | Moderate to High | These solvents can interact favorably with both the nonpolar adamantane cage and, to some extent, the polar nitro group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of these solvents effectively solvate the polar nitro group, while their organic nature allows for interaction with the adamantane moiety. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the nitro group's oxygen atoms and have sufficient organic character to dissolve the adamantane cage. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, adapted from established methods, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding can be derived from its molecular structure. The presence of both a large, nonpolar adamantane framework and a polar nitro group suggests a broad solubility in a variety of organic solvents, particularly those with intermediate to high polarity. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for the effective handling, purification, and formulation of this compound in research and development settings.

References

Methodological & Application

Application Notes and Protocols: 2-Nitroadamantane as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-nitroadamantane, a valuable building block in the preparation of various adamantane derivatives with significant potential in medicinal chemistry and materials science. The protocols detailed below offer step-by-step guidance for the synthesis of this compound and its subsequent transformation into key intermediates, such as 2-aminoadamantane.

Introduction

The adamantane cage is a rigid, lipophilic scaffold that has been incorporated into numerous clinically approved drugs, including amantadine and memantine. Functionalization of the adamantane core at the secondary (C2) position provides access to a diverse range of chiral and achiral molecules with unique pharmacological and material properties. This compound serves as a key precursor for introducing nitrogen-containing functionalities at this position, most notably the amino group, which is a critical pharmacophore in many bioactive compounds.

Synthesis of this compound

The direct nitration of adamantane at the secondary position is challenging due to the higher reactivity of the tertiary (bridgehead) positions. A more effective and common strategy involves a two-step synthesis starting from the readily available adamantanone.

Step 1: Oximation of Adamantanone

This protocol describes the conversion of adamantanone to adamantanone oxime.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantanone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into cold water. The solid precipitate of adamantanone oxime is collected by filtration, washed with water, and dried under vacuum.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| Adamantanone | 150.22 | 1.0 |

| Hydroxylamine Hydrochloride | 69.49 | 1.5 |

| Sodium Acetate | 82.03 | 2.0 |

| Ethanol | - | Solvent |

Typical yields for this reaction are in the range of 90-98%.

Step 2: Oxidation of Adamantanone Oxime to this compound

This protocol details the oxidation of the synthesized adamantanone oxime to the target compound, this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, prepare a solution of trifluoroperacetic acid in a suitable solvent such as dichloromethane. This is typically done by the careful addition of trifluoroacetic anhydride to a suspension of hydrogen peroxide in the solvent at 0°C.

-

Addition of Oxime: To the freshly prepared trifluoroperacetic acid solution, add a solution of adamantanone oxime (1 equivalent) in the same solvent dropwise, while maintaining the temperature at 0°C.

-

Reaction Conditions: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| Adamantanone Oxime | 165.23 | 1.0 |

| Trifluoroacetic Anhydride | 210.03 | 1.5 |

| Hydrogen Peroxide (90%) | 34.01 | 2.0 |

| Dichloromethane | - | Solvent |

Yields for this oxidation step can vary but are typically in the moderate to good range.

Application of this compound: Synthesis of 2-Aminoadamantane

The primary application of this compound as a building block is its reduction to 2-aminoadamantane, a crucial intermediate for the synthesis of various biologically active molecules.

Reduction of this compound to 2-Aminoadamantane

Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoadamantane. The product can be further purified by recrystallization or conversion to its hydrochloride salt.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents/Loading |

| This compound | 181.23 | 1.0 |

| Palladium on Carbon (10%) | - | 10 mol% |

| Hydrogen Gas | 2.02 | Excess |

| Ethanol/Methanol | - | Solvent |

This reduction typically proceeds with high yields, often exceeding 90%.

Alternatively, reduction can be achieved using metal-acid systems.

Experimental Protocol (SnCl₂/HCl Reduction):

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-